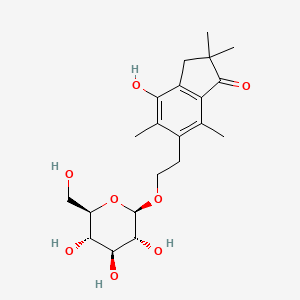

Onitin 2'-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O8 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

InChI |

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1 |

InChI Key |

IXDYXCFZRYXQBB-JQAJVKEVSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Genesis of Onitin 2'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its biological origin, delving into its natural sources, and proposing a putative biosynthetic pathway based on established principles of sesquiterpenoid and glycoside biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds are presented to facilitate further research. Furthermore, this document includes structured data tables and visual diagrams to elucidate complex biochemical processes and experimental workflows, serving as a valuable resource for professionals in natural product chemistry and drug discovery.

Introduction

This compound is a secondary metabolite belonging to the illudalane class of sesquiterpenoids. Its biological origin is primarily traced to pteridophytes, commonly known as ferns. Understanding the biosynthesis of such natural products is crucial for their potential applications in medicine and biotechnology. This guide aims to consolidate the current knowledge regarding the biological origins of this compound and provide a foundational framework for future research.

Natural Sources

The primary biological source of this compound is the fern Onychium japonicum[1]. The aglycone of this compound, Onitin, has been isolated from several other fern species, including Onychium siliculosum and Onychium auratum, as well as from Equisetum arvense (field horsetail). The presence of Onitin in these related species suggests a conserved biosynthetic pathway for the sesquiterpenoid core.

Table 1: Natural Sources of Onitin and this compound

| Compound | Species | Family |

| This compound | Onychium japonicum | Pteridaceae |

| Onitin | Onychium siliculosum | Pteridaceae |

| Onitin | Onychium auratum | Pteridaceae |

| Onitin | Equisetum arvense | Equisetaceae |

Putative Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in Onychium japonicum, a putative pathway can be constructed based on the well-established biosynthesis of sesquiterpenoids and the general mechanism of glycosylation.

Formation of the Sesquiterpenoid Backbone (Onitin)

The biosynthesis of the Onitin aglycone likely follows the mevalonate (B85504) (MVA) pathway, a common route for the synthesis of isoprenoid precursors in plants.

-

Synthesis of Farnesyl Pyrophosphate (FPP): The pathway commences with the synthesis of the universal C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Cyclization of FPP: A specific illudalane synthase, a type of terpene cyclase, is proposed to catalyze the cyclization of FPP to form the characteristic tricyclic illudalane skeleton. This step is a critical branching point that determines the structural class of the resulting sesquiterpenoid.

-

Post-cyclization Modifications: Following the initial cyclization, a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, would occur to introduce the hydroxyl and other functional groups present on the Onitin molecule.

Caption: Putative biosynthetic pathway of this compound.

Glycosylation of Onitin

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the Onitin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

-

Enzyme: A specific UGT from Onychium japonicum recognizes Onitin as a substrate.

-

Sugar Donor: The glucose moiety is transferred from an activated sugar donor, typically UDP-glucose.

-

Linkage: The UGT forms an O-glycosidic bond between the C-2' hydroxyl group of Onitin and the anomeric carbon of glucose.

The identification and characterization of the specific illudalane synthase and UGT from Onychium japonicum are essential next steps to fully validate this proposed pathway.

Experimental Protocols

While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology can be adapted from protocols used for the isolation of other sesquiterpenoid glycosides from ferns.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of sesquiterpenoid glycosides.

Detailed Methodological Steps (Adapted from related studies)

-

Extraction:

-

Air-dried and powdered aerial parts of Onychium japonicum are extracted exhaustively with methanol or ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The glycoside-rich fraction is typically found in the ethyl acetate and/or n-butanol fractions.

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification to obtain the pure compound is often performed using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and the position of the glycosidic linkage.

Table 2: Key Spectroscopic Data for this compound (from PubChem CID: 91895473)[2]

| Data Type | Value |

| Molecular Formula | C₂₁H₃₀O₈ |

| Molecular Weight | 410.46 g/mol |

| Key ¹H NMR Signals (Predicted) | Signals corresponding to aromatic protons, methyl groups, a hydroxyethyl (B10761427) side chain, and a glucose moiety. |

| Key ¹³C NMR Signals (Predicted) | Signals for the indanone core, methyl groups, the hydroxyethyl side chain, and the six carbons of the glucose unit. |

Conclusion and Future Directions

This compound originates from the fern Onychium japonicum and is a product of the sesquiterpenoid biosynthetic pathway, followed by a glycosylation step. While a putative pathway has been outlined, further research is required to identify and characterize the specific enzymes involved, namely the illudalane synthase and the UDP-glycosyltransferase. The development of a detailed and optimized isolation protocol will be crucial for obtaining sufficient quantities of this compound for bioactivity screening and potential therapeutic applications. The information presented in this guide provides a solid foundation for researchers to advance the understanding of this intriguing natural product.

References

Onitin 2'-O-glucoside Biosynthesis Pathway in Onychium japonicum: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Onitin (B114287) 2'-O-glucoside is a significant natural product isolated from the fern Onychium japonicum. As a member of the indanone family, its unique structure presents interest for pharmacological research. However, the biosynthetic pathway responsible for its production in O. japonicum has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic pathways to propose a putative biosynthetic route for onitin 2'-O-glucoside. We outline a hypothetical enzymatic cascade, present detailed experimental protocols for pathway elucidation, and provide templates for quantitative data analysis. This document serves as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and other related indanone glycosides.

Proposed Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the indanone aglycone, onitin, and its subsequent glycosylation.

Stage 1: Proposed Biosynthesis of the Onitin Aglycone

The formation of the onitin indanone core is likely a deviation from the well-established phenylpropanoid and flavonoid pathways. Indanones are structurally related to flavonoids and are believed to share early precursors.[1][2] The proposed pathway begins with the amino acid L-phenylalanine.

-

Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This three-step conversion is a central trunk of plant specialized metabolism.

-

Chalcone (B49325) and Indanone Formation: The pathway likely proceeds via a chalcone synthase (CHS)-like enzyme. Typically, CHS condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone. For indanone synthesis, a modified cyclization mechanism is required. It is hypothesized that an uncharacterized enzyme, potentially a unique CHS or a subsequent cyclase/isomerase, catalyzes an intramolecular C-C bond formation to yield the characteristic 5-membered ring of the indanone scaffold.[3][4]

-

Tailoring Steps: Following the formation of the basic indanone skeleton, a series of tailoring reactions, including hydroxylations, methylations, and the addition of the 2-hydroxyethyl group, are necessary to form the final onitin aglycone. These steps are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and methyltransferases (MTs).

Stage 2: Glycosylation of Onitin

The final step in the biosynthesis is the attachment of a glucose moiety to the onitin aglycone.[5]

-

Glucosyl Transfer: A specific UDP-dependent Glycosyltransferase (UGT) catalyzes the transfer of glucose from an activated sugar donor, UDP-glucose, to the 2'-hydroxyl group of the hydroxyethyl (B10761427) side chain of onitin. This reaction forms the final product, this compound. Plant UGTs are known for their high regio- and substrate-specificity, suggesting a dedicated enzyme for this step in O. japonicum.[6][7][8]

Visualization of Proposed Pathways and Workflows

The following diagrams illustrate the proposed biochemical route and a logical workflow for its experimental validation.

Caption: Proposed biosynthesis of this compound.

Caption: Logical workflow for pathway gene discovery and validation.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. They serve as a template for organizing research findings.

Table 1: Hypothetical Kinetic Parameters of a Putative Onychium japonicum UGT (OjUGT1)

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

|---|---|---|---|

| Onitin (Aglycone) | 75.2 | 0.85 | 1.13 x 10⁴ |

| UDP-Glucose | 210.5 | 0.88 | 4.18 x 10³ |

| Kaempferol | > 1000 | < 0.01 | - |

| Quercetin | > 1000 | < 0.01 | - |

Table 2: Hypothetical Relative Abundance of Key Metabolites in O. japonicum

| Metabolite | Fronds (Relative Peak Area) | Rhizome (Relative Peak Area) |

|---|---|---|

| Onitin | 1.00 | 0.25 |

| This compound | 25.40 | 3.10 |

| p-Coumaric Acid | 5.80 | 8.90 |

Table 3: Hypothetical Differential Gene Expression in Fronds vs. Rhizome

| Gene ID (Putative) | Annotation | Log₂(Fold Change) Fronds/Rhizome | p-value |

|---|---|---|---|

| OjCHS1 | Chalcone Synthase-like | 1.5 | 0.041 |

| OjCYP7X1 | Cytochrome P450 | 3.8 | < 0.001 |

| OjUGT1 | UDP-Glycosyltransferase | 4.5 | < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the successful elucidation of the biosynthetic pathway.

Protocol 1: Metabolite Profiling by UPLC-MS/MS

This protocol is adapted from standard plant metabolomics procedures.[9][10][11][12][13]

Objective: To extract and quantify onitin, this compound, and potential precursors from O. japonicum tissues.

Materials:

-

O. japonicum fresh tissue (fronds, rhizomes).

-

Liquid nitrogen.

-

Mixer mill with zirconia or steel beads.

-

Microcentrifuge tubes (2.0 mL).

-

Extraction Solvent: 80% Methanol (LC-MS grade) with 0.1% formic acid, pre-chilled to -20°C.

-

UPLC-MS/MS system with a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Sample Collection & Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mixer mill.

-

Extraction: Weigh approximately 50 mg of frozen ground tissue into a 2.0 mL microcentrifuge tube. Add 1.0 mL of pre-chilled extraction solvent.

-

Homogenization: Vortex thoroughly and sonicate for 15 minutes in an ice-water bath.

-

Centrifugation: Centrifuge the sample at 20,000 x g for 15 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, repeat the centrifugation step.

-

UPLC-MS/MS Analysis: Transfer the final supernatant to an autosampler vial. Inject 1-5 µL onto the UPLC system. A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Data Acquisition: Operate the mass spectrometer in both positive and negative ion modes, using a targeted MRM (Multiple Reaction Monitoring) method for known compounds (onitin, this compound) and a full scan mode for untargeted discovery.

Protocol 2: Transcriptome Analysis for Gene Discovery

This protocol outlines a standard RNA-Seq workflow for identifying candidate genes in a non-model plant like a fern.[14][15][16][17][18]

Objective: To sequence the transcriptome of high-yield tissues, assemble it de novo, and identify genes (UGTs, CYPs, etc.) whose expression correlates with this compound accumulation.

Materials:

-

High-yield tissue identified in Protocol 1.

-

RNA extraction kit suitable for plants with high secondary metabolites (e.g., CTAB-based method).[14]

-

DNase I.

-

RNA quality assessment tools (e.g., NanoDrop, Agilent Bioanalyzer).

-

Next-generation sequencing (NGS) platform (e.g., Illumina).

Procedure:

-

RNA Extraction: Extract total RNA from the selected tissue using a CTAB-based protocol, which is effective for plants like ferns that are rich in secondary compounds.[16] Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination.

-

Quality Control: Assess RNA quantity using a spectrophotometer and integrity using an automated electrophoresis system. Samples should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.0.

-

Library Preparation & Sequencing: Prepare mRNA sequencing libraries using a poly(A) selection method. Sequence the libraries on an NGS platform to generate at least 20 million paired-end reads per sample.

-

Data Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data.

-

De Novo Assembly: As a reference genome for O. japonicum is likely unavailable, assemble the high-quality reads into a reference transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

-

Differential Expression: Map reads from different tissues (e.g., high-yield vs. low-yield) back to the assembled transcriptome. Identify differentially expressed genes (DEGs) that are significantly upregulated in the high-yield tissue. Prioritize annotated UGTs, CYPs, and CHS-like genes for further study.

-

Protocol 3: Functional Characterization of a Candidate UGT

This protocol describes how to confirm the function of a candidate glycosyltransferase gene identified via RNA-Seq.[19][20][21][22]

Objective: To express a candidate OjUGT gene heterologously and test the purified protein's ability to convert onitin to this compound in vitro.

Materials:

-

cDNA synthesized from high-quality RNA from the target tissue.

-

Gene-specific primers for the candidate OjUGT.

-

E. coli expression vector (e.g., pET-28a with a His-tag).

-

E. coli expression strain (e.g., BL21(DE3)).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

-

Ni-NTA affinity chromatography column.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrates: Onitin (aglycone), UDP-glucose (sugar donor).

-

HPLC system for product analysis.

Procedure:

-

Cloning: Amplify the full open reading frame (ORF) of the candidate OjUGT from cDNA. Clone the PCR product into an E. coli expression vector.

-

Heterologous Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate at a lower temperature (e.g., 18-25°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and centrifuge to pellet cell debris. Purify the soluble His-tagged protein from the supernatant using a Ni-NTA column according to the manufacturer's instructions.

-

In Vitro Enzyme Assay:

-

Set up a 100 µL reaction containing: 50 mM Tris-HCl (pH 7.5), 1 µg of purified enzyme, 2 mM UDP-glucose, and 200 µM onitin (dissolved in DMSO, final DMSO concentration <2%).

-

Include negative controls (no enzyme, no UDP-glucose, no onitin).

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Analysis: Stop the reaction by adding an equal volume of cold methanol. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS, comparing the retention time and mass spectrum of the product to an authentic standard of this compound.

-

Kinetic Analysis: If activity is confirmed, perform assays with varying substrate concentrations to determine the K_m and k_cat values, as shown in the hypothetical Table 1.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. An automatic UPLC‐HRMS data analysis platform for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. upcommons.upc.edu [upcommons.upc.edu]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. An efficient and effective RNA extraction protocol for ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. plantae.org [plantae.org]

- 18. Dynamic genome evolution in a model fern - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Putative Biological Activity of Onitin 2'-O-glucoside: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles and synthesizes publicly available scientific information. The biological activities described for Onitin 2'-O-glucoside are putative and inferred from the known activities of its aglycone, Onitin. Further experimental validation is required to confirm these activities for this compound.

**Executive Summary

This compound is a naturally occurring sesquiterpenoid isolated from the herbs of Onychium japonicum. While direct experimental evidence for the biological activities of the glycosylated form is limited in publicly accessible literature, the aglycone, Onitin, has demonstrated a range of pharmacological effects. This technical guide provides an in-depth overview of the putative biological activities of this compound based on the established profile of Onitin. The primary activities of Onitin include non-competitive antagonism of the histamine (B1213489) H1 receptor, antioxidant effects through free radical scavenging, and hepatoprotective properties.

This document furnishes detailed experimental protocols for assays relevant to these activities and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes. All quantitative data, where available for the aglycone, is summarized to provide a comparative baseline.

Putative Anti-inflammatory and Anti-allergic Activity: Histamine H1 Receptor Antagonism

The aglycone, Onitin, is known to act as a non-competitive antagonist of histamine. This suggests that this compound may possess similar properties, potentially making it a candidate for research into anti-inflammatory and anti-allergic therapies.

Quantitative Data Summary for Onitin

| Biological Activity | Assay Type | Target | Key Findings for Onitin |

| Histamine H1 Receptor Antagonism | Guinea pig ileum contraction assay | Histamine H1 Receptor | Non-competitive antagonist |

| Serotonin Receptor Inhibition | Not specified | Serotonin Receptors | Inhibitory effects observed |

Signaling Pathway: Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with inflammation and allergic reactions.

Experimental Protocol: In Vitro Histamine H1 Receptor Antagonism Assay

This protocol describes a functional assay to determine the antagonistic activity of a test compound on the histamine H1 receptor, for example, by measuring the inhibition of histamine-induced calcium influx in a suitable cell line (e.g., HEK293 cells expressing the human H1 receptor).

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Histamine dihydrochloride.

-

Test compound (this compound).

-

Positive control (e.g., Mepyramine).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with an injection system.

Procedure:

-

Cell Culture: Culture the H1 receptor-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for 1 hour.

-

Compound Incubation: Wash the cells again to remove excess dye. Add different concentrations of the test compound (this compound) or the positive control (Mepyramine) to the wells and incubate for 30 minutes.

-

Histamine Stimulation and Measurement: Place the microplate in the fluorescence reader. Record the baseline fluorescence, then inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition of the histamine response by the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Putative Antioxidant Activity

Onitin has been reported to exhibit antioxidant properties by scavenging superoxide (B77818) and DPPH free radicals.[1] It is plausible that this compound retains this activity.

Quantitative Data Summary for Onitin

| Biological Activity | Assay Type | Key Findings for Onitin |

| Antioxidant | DPPH Radical Scavenging | Scavenging effect observed |

| Antioxidant | Superoxide Radical Scavenging | Scavenging effect observed |

Experimental Workflow: In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for assessing the antioxidant activity of a test compound using DPPH and superoxide radical scavenging assays.

Experimental Protocols

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Test compound (this compound).

-

Positive control (e.g., Ascorbic acid).

-

96-well microplate.

-

Microplate spectrophotometer.

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and the positive control in methanol.

-

Assay: In a 96-well plate, add various concentrations of the test compound or positive control. Add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from a plot of scavenging activity against compound concentration.

Materials:

-

Nitroblue tetrazolium (NBT).

-

NADH.

-

Phenazine methosulfate (PMS).

-

Phosphate (B84403) buffer (pH 7.4).

-

Test compound (this compound).

-

Positive control (e.g., Quercetin).

-

96-well microplate.

-

Microplate spectrophotometer.

Procedure:

-

Reagent Preparation: Prepare solutions of NBT, NADH, and PMS in phosphate buffer. Prepare a stock solution of the test compound and positive control.

-

Assay: In a 96-well plate, add the test compound or positive control at various concentrations, followed by the NBT and NADH solutions.

-

Reaction Initiation: Start the reaction by adding the PMS solution to each well.

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Data Analysis: Calculate the percentage of superoxide radical scavenging activity using a similar formula to the DPPH assay. Determine the IC50 value.

Putative Hepatoprotective Activity

Onitin has demonstrated hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived HepG2 cells.[1] This suggests that this compound may also offer protection against certain forms of liver cell damage.

Quantitative Data Summary for Onitin

| Biological Activity | Assay Type | Cell Line | Toxin | Key Findings for Onitin |

| Hepatoprotective | Cell Viability Assay | HepG2 | Tacrine (B349632) | Protective effect observed |

Note: Specific quantitative data on the hepatoprotective activity of Onitin (e.g., percentage of cell viability recovery) are not detailed in the reviewed literature.

Experimental Workflow: Hepatoprotective Activity Assay

The following diagram outlines the workflow for assessing the hepatoprotective effect of a compound against a toxin-induced cytotoxicity in a cell-based assay.

Experimental Protocol: Tacrine-Induced Cytotoxicity Assay in HepG2 Cells

Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS).

-

Tacrine hydrochloride.

-

Test compound (this compound).

-

Positive control (e.g., Silymarin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well cell culture plates.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound or positive control and incubate for 24 hours.

-

Toxin Induction: Add tacrine to the wells at a concentration known to induce significant cytotoxicity (e.g., 500 µM) and incubate for another 24 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A higher percentage of viability in the presence of the test compound indicates a hepatoprotective effect.

Conclusion and Future Directions

The known biological activities of Onitin provide a strong rationale for investigating this compound as a potential therapeutic agent. The putative anti-inflammatory, antioxidant, and hepatoprotective properties of this compound warrant further in-depth studies. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform the described in vitro assays and determine its specific potency (IC50 values). Furthermore, in vivo studies will be necessary to validate these activities and to assess the pharmacokinetic and safety profiles of this natural compound. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations by the scientific community.

References

Onitin 2'-O-glucoside: A Technical Overview of its Natural Occurrence and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside. This document provides a comprehensive overview of its natural sources and the context of its discovery, tailored for researchers and professionals in the fields of natural product chemistry and drug development. Due to the limited availability of detailed public data, this guide summarizes the currently accessible information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | PubChem |

| Molecular Weight | 410.46 g/mol | MedchemExpress[1] |

| CAS Number | 76947-60-9 | Immunomart, ChemFaces, Clinivex[2][3][4] |

| Class | Sesquiterpenoids | MedchemExpress[1] |

Natural Sources and Discovery

The general workflow for the isolation of glycosides from plant material typically involves the following steps. It is important to note that this is a generalized protocol and specific details for this compound are not currently available.

Caption: A generalized workflow for the isolation of glycosides from plant sources.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structure elucidation of this compound are not available in the reviewed public literature. However, a general approach for the isolation of glycosides from plant sources is outlined below.

General Extraction and Isolation of Glycosides from Plant Material

-

Preparation of Plant Material: The plant material (e.g., dried and powdered fronds of Onychium japonicum) is collected and processed.

-

Extraction: The processed plant material is typically extracted with a polar solvent such as methanol or ethanol, often at room temperature or with gentle heating to facilitate the extraction of glycosides.

-

Fractionation: The crude extract is then concentrated and may be subjected to solvent-solvent partitioning using immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Glycosides are often enriched in the more polar fractions.

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex.

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification.

-

Structure Elucidation

The structure of an isolated glycoside like this compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activities or potential signaling pathways of this compound. General phytochemical screenings of Onychium japonicum extracts have indicated the presence of compounds with antibacterial properties, but the activity of isolated this compound has not been reported.

Conclusion

This compound is a known natural product isolated from Onychium japonicum. While its basic chemical properties are documented, a significant gap exists in the publicly available scientific literature regarding its discovery, detailed isolation protocols, comprehensive spectroscopic data, and biological activities. Further research is required to fully characterize this compound and explore its potential for applications in drug discovery and development. Researchers interested in this molecule would likely need to perform a de novo isolation and characterization or consult specialized chemical literature databases that may not be publicly accessible.

References

Onitin 2'-O-glucoside: A Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside. As a derivative of Onitin, it belongs to the pterosins, a class of compounds commonly found in ferns. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established information from chemical databases with generalized experimental protocols and predicted spectroscopic data relevant to its structural class. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential applications of this compound.

Chemical Structure and Properties

This compound is composed of an aglycone moiety, Onitin, which is a substituted indanone, and a β-D-glucopyranosyl group attached via an O-glycosidic bond at the 2'-position of the hydroxyethyl (B10761427) side chain.

The systematic IUPAC name for this compound is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[1]. The chemical formula is C21H30O8, and its molecular weight is approximately 410.46 g/mol [1][2].

The stereochemistry of the glucose moiety is typically presumed to be D-glucose, as it is the most common enantiomer in nature. The β-configuration of the anomeric carbon is indicated by the 'β' in the name and is a key feature of its stereochemistry. The absolute configuration of the aglycone, Onitin, has not been definitively established in the literature for the glycoside form.

Physicochemical Data

The following table summarizes the available and computed physicochemical properties of this compound. It is important to note that most of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C21H30O8 | PubChem[1] |

| Molecular Weight | 410.46 g/mol | PubChem[1], ChemicalBook[2] |

| Exact Mass | 410.19406791 Da | PubChem[1] |

| XLogP3 | 1.06 | ECHEMI[3] |

| Hydrogen Bond Donor Count | 5 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 8 | ECHEMI[3] |

| Rotatable Bond Count | 5 | ECHEMI[3] |

| Topological Polar Surface Area | 137 Ų | PubChem[1] |

| Complexity | 595 | PubChem[1] |

| Predicted Boiling Point | 657.5 ± 55.0 °C at 760 mmHg | ChemicalBook[2] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[2] |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | ChemicalBook[2] |

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are not currently available in the scientific literature. However, a general methodology for the extraction and characterization of pterosin glycosides from ferns, such as those from the Onychium genus, can be proposed.

General Isolation and Purification Protocol

-

Plant Material Collection and Preparation: Fresh or air-dried aerial parts of Onychium japonicum are collected. The plant material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically with methanol or a methanol/water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the glycosides.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides, being polar compounds, are expected to concentrate in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The glycoside-rich fractions are then subjected to various chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase, with a gradient elution system of solvents like chloroform/methanol or methanol/water.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds, using a C18 column and a suitable mobile phase.

-

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

Structural Elucidation

The structure of the purified this compound would be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity.

-

Glycosidic Bond: The linkage between the glucose and the aglycone is an O-glycosidic bond. The anomeric configuration (α or β) is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') in the ¹H NMR spectrum. A large coupling constant (typically around 7-8 Hz) is indicative of a β-configuration, while a smaller coupling constant (around 3-4 Hz) suggests an α-configuration. For this compound, a β-linkage is specified.

-

Sugar Moiety: The D or L configuration of the glucose moiety is generally assumed to be D, as D-glucose is the most abundant monosaccharide in nature. This can be confirmed by acidic hydrolysis of the glycoside, followed by derivatization of the sugar and comparison with an authentic standard using chiral gas chromatography.

-

Aglycone: The stereochemistry of the aglycone, Onitin, would be determined by advanced NMR techniques such as NOESY or ROESY, which provide information about through-space proton-proton interactions, and by comparing its optical rotation with known related compounds.

The logical relationship for determining the stereochemistry is outlined below.

Predicted NMR Data

In the absence of experimental data, NMR shifts can be predicted using computational models. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These are for reference and require experimental verification.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted Shift (ppm) |

| Aromatic/Vinylic H | 6.5 - 7.5 |

| Glucosyl H (H-1') | ~ 4.5 (d) |

| Glucosyl H (other) | 3.2 - 4.0 |

| Methylene H (side chain) | 2.8 - 4.2 |

| Methyl H | 1.2 - 2.5 |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted Shift (ppm) |

| Carbonyl C | > 190 |

| Aromatic C | 110 - 160 |

| Anomeric C (C-1') | ~ 103 |

| Glucosyl C (other) | 60 - 80 |

| Methylene C (side chain) | 30 - 70 |

| Methyl C | 15 - 30 |

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide has consolidated the available information on its chemical structure and stereochemistry. While specific experimental data remains elusive, the provided general protocols and predicted data offer a starting point for researchers. Further studies are warranted to isolate and fully characterize this compound, which will be essential for exploring its biological activities and potential applications in drug development and other scientific fields.

References

Onitin 2'-O-glucoside: A Speculative Exploration of its Mechanism of Action

Disclaimer: The following in-depth technical guide is a speculative exploration of the potential mechanisms of action for Onitin (B114287) 2'-O-glucoside. As of the current date, there is a notable absence of direct experimental studies elucidating the specific biological activities and signaling pathways of this compound. The information presented herein is extrapolated from research on structurally related compounds, including indenone derivatives and other pterosins, to provide a foundational framework for future investigation. All proposed pathways, experimental data, and protocols are hypothetical and intended to guide further research.

Introduction

Onitin 2'-O-glucoside is a natural product belonging to the pterosin class of sesquiterpenes, characterized by an indenone core structure. It is isolated from the fern Onychium japonicum. While research on this compound itself is limited, the broader family of indenone derivatives and pterosins has been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and cytotoxic effects.[1][2][3][4] This guide will speculate on the potential mechanisms of action of this compound based on the known activities of these related compounds.

The presence of a 2'-O-glucoside moiety suggests that the bioavailability and transport of the active aglycone, onitin, may be facilitated by glucose transporters.[5][6] It is hypothesized that upon cellular uptake, the glucoside is cleaved, releasing the onitin aglycone to exert its biological effects.[6]

Speculated Mechanisms of Action

Based on the activities of structurally similar compounds, we can speculate on several potential mechanisms of action for this compound.

Neuroprotection via Modulation of Mitochondrial Function and Oxidative Stress

Several pterosins have demonstrated neuroprotective effects against glutamate-induced excitotoxicity by preserving mitochondrial function and reducing reactive oxygen species (ROS).[2]

Hypothesized Signaling Pathway:

References

- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Therapeutic Targets of Sesquiterpenoid Glucosides

Sesquiterpenoid glucosides, a diverse class of natural products, are gaining significant attention in the field of drug discovery for their broad spectrum of biological activities. These compounds, characterized by a C15 terpenoid core linked to one or more sugar moieties, have demonstrated potential therapeutic effects across various disease models. This technical guide provides a comprehensive overview of the key therapeutic targets of sesquiterpenoid glucosides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anti-inflammatory and Anti-Neuroinflammatory Targets

Sesquiterpenoid glucosides exhibit potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators. Their activity is particularly relevant in the context of neuroinflammation, which is implicated in various neurodegenerative diseases.

A primary mechanism of action is the inhibition of nitric oxide (NO) production in microglia.[1] Several sesquiterpenoid glucosides isolated from Cissampelopsis spelaeicola have shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated NO production in BV-2 microglial cells, with some compounds demonstrating greater potency than the positive control, L-NMMA.[1] Further studies revealed that these compounds can effectively reduce the overexpression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS).[1] This anti-inflammatory effect is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Quantitative Data: Anti-inflammatory Activity

| Compound | Source | Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| Cissampelopsis spelaeicola Glycoside 15 | Cissampelopsis spelaeicola | NO Inhibition | BV-2 microglia | 5.62 ± 0.37 | [1] |

| Cissampelopsis spelaeicola Glycoside 12 | Cissampelopsis spelaeicola | NO Inhibition | BV-2 microglia | 19.29 (approx.) | [1] |

| Cissampelopsis spelaeicola Glycoside 14 | Cissampelopsis spelaeicola | NO Inhibition | BV-2 microglia | ~10-15 | [1] |

| Cissampelopsis spelaeicola Glycoside 16 | Cissampelopsis spelaeicola | NO Inhibition | BV-2 microglia | ~10-15 | [1] |

| L-NMMA (Positive Control) | - | NO Inhibition | BV-2 microglia | 21.20 ± 0.57 | [1] |

| Heritiera B (Triterpenoid Glucoside) | Heritiera littoralis | NO Inhibition | RAW 264.7 | 10.33 | [3] |

| Argyinolide S (Sesquiterpenoid) | Artemisia argyi | NO Inhibition | BV-2 microglia | Potent activity reported | [4] |

Signaling Pathway: NF-κB Inhibition

Caption: NF-κB signaling pathway inhibition by sesquiterpenoid glucosides.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Murine microglial BV-2 cells or RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid glucosides. Cells are pre-treated for a specified duration (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to a final concentration (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.[3]

-

Griess Assay: After incubation, the cell supernatant is collected. An equal volume of Griess reagent is added to the supernatant.[3] The mixture is incubated at room temperature for 10-15 minutes.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[3] The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated group. The IC50 value is determined from the dose-response curve.

Anti-Cancer and Cytotoxic Targets

Sesquiterpenoid glucosides have emerged as promising candidates for cancer therapy due to their cytotoxic effects against various human cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Studies have shown that these compounds can induce apoptosis through the mitochondria-mediated pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-9, and cleaved caspase-3.[7] For example, sesquiterpenoids from Solanum lyratum demonstrated significant cytotoxicity against gastric (SGC-7901), breast (MCF-7), and other cancer cell lines.[7] Similarly, a new eudesmane-type sesquiterpenoid from Aquilaria sinensis showed potent anti-cancer effects on human breast cancer cells (MCF-7 and MDA-MB-231) by increasing reactive oxygen species (ROS) generation and triggering apoptosis.[8]

Quantitative Data: Cytotoxic Activity

| Compound/Extract | Source | Target Cell Line | IC50 Value | Reference |

| Aquisinenoid C (3) | Aquilaria sinensis | MCF-7 (Breast) | 2.83 ± 1.12 µM | [8] |

| Aquisinenoid C (3) | Aquilaria sinensis | MDA-MB-231 (Breast) | 1.55 ± 1.12 µM | [8] |

| Aquisinenoid C (3) | Aquilaria sinensis | LO2 (Normal Liver) | 27.82 ± 1.09 µM | [8] |

| Solajiangxin H | Solanum lyratum | SGC-7901 (Gastric) | 4.8 µg/mL | [7] |

| Lyratol D | Solanum lyratum | SGC-7901 (Gastric) | 5.9 µg/mL | [7] |

| Frondoside A (Triterpene Glycoside) | Sea Cucumber | MDA-MB-231 (Breast) | 2.5 µM (at 24h) | [9] |

| Cucumarioside A2-2 (Triterpene Glycoside) | Sea Cucumber | Ehrlich Carcinoma | 2.7 µM | [9] |

| Cadinane (B1243036) Sesquiterpenoid Glucoside (1) | Abelmoschus sagittifolius | HeLa, HepG-2 | Moderate cytotoxicity reported | [6] |

Signaling Pathway: Mitochondria-Mediated Apoptosis

References

- 1. Structurally diverse sesquiterpenoid glycosides with anti-inflammatory activity from Cissampelopsis spelaeicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new cadinane sesquiterpenoid glucoside with cytotoxicity from Abelmoschus sagittifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Literature review of bioactivity of compounds from Onychium japonicum

An In-depth Technical Guide to the Bioactivity of Compounds from Onychium japonicum

Introduction

Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family, is a rhizomatous geophyte fern native to Central and East China, Temperate East Asia, and Java.[1][2] Traditionally utilized in various folk medicine systems, this plant has garnered scientific interest for its rich phytochemical composition and associated biological activities. This technical guide provides a comprehensive literature review of the bioactive compounds isolated from O. japonicum, their demonstrated biological effects, and the experimental methodologies employed in their investigation. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Phytochemical Composition

Onychium japonicum is a rich source of a wide array of secondary metabolites. Qualitative analyses have confirmed the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins in its extracts.[3] Quantitative studies have further detailed the concentration of some of these phytochemicals, highlighting a particularly high content of phenols.[3]

Table 1: Quantitative Phytochemical Analysis of Onychium japonicum

| Phytochemical | Concentration |

| Phenols | 1100.91 µM/g |

| Total Sugar | 748.67 µM/ml |

| Ascorbic Acid | 426.12 mM/g |

| Flavonoids | 160.65 mg/g |

| Anthocyanin | 101.06 µM/g |

| Proline | 80.58 µM/g |

| Source:[3] |

Specific compounds that have been isolated and structurally elucidated from O. japonicum are listed below.

Table 2: Identified Compounds from Onychium japonicum

| Compound Class | Specific Compounds | Reference |

| Chalcones | 4, 3′, 4′-trihydroxy-2, 6-dimethoxychalcone | [4] |

| Flavonoids | Chrysoeriol, Luteolin, Butin, Onychin (5-hydroxy-7-rhamnosylglucosyloxyflavanone) | [4] |

| Phenolic Acids | Protocatechuic acid, Caffeic acid, Vanillic acid, Syringic acid | [4] |

| Diterpenes | Onychial B, Cyathane diterpene glucosides | [3][4] |

| Other Phenolics | 3, 4-dihydroxy-acetophenone, 2, 4-dihydroxybenzaldehyde | [4] |

| Sterols | β-Sitosterol | [4] |

| Indanone Glucosides | Pteroside M, Wallichoside (B12386414) | [4] |

| Triterpenoids | Rotundic acid | [4] |

Bioactivities of Onychium japonicum Compounds and Extracts

The diverse phytochemical profile of O. japonicum contributes to a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects.

Antibacterial Activity

Organic extracts of O. japonicum have demonstrated significant activity against several multidrug-resistant bacterial strains.[3] The N-hexane extract was particularly potent against Staphylococcus aureus.[3] In contrast, hydric (aqueous) extracts were found to be inactive.[3] The antibacterial efficacy is attributed to the presence of bioactive phytochemicals like alkaloids, flavonoids, and tannins.[3]

Table 3: Antibacterial Activity of Onychium japonicum Organic Extracts (Zone of Inhibition in mm)

| Bacterial Strain | Chloroform Extract | Ethyl Acetate Extract | Methyl Alcohol Extract | N-hexane Extract |

| Staphylococcus aureus | 16.66 ± 0.33 | 15.00 ± 0.57 | 14.00 ± 0.57 | 20.33 ± 0.33 |

| Klebsiella pneumoniae | 14.33 ± 0.33 | 4.33 ± 4.33 | 3.66 ± 3.66 | 16.66 ± 0.33 |

| Pseudomonas aeruginosa | 8.33 ± 4.17 | 8.33 ± 4.17 | 6.00 ± 3.00 | 9.33 ± 4.66 |

| Escherichia coli | 0.00 ± 0.00 | 7.00 ± 3.51 | 3.33 ± 3.33 | 4.00 ± 4.00 |

| Source:[3] |

Cytotoxic Activity

Several compounds isolated from O. japonicum have exhibited cytotoxic properties against human cancer cell lines. A notable chalcone (B49325) derivative showed high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cells.[3] Furthermore, a new flavanone (B1672756) glycoside, onychin, along with the known compounds wallichoside (an α-indanone glycoside) and onychiol B (a diterpene), were identified as cytotoxic principles from the aerial parts of the plant.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of O. japonicum is supported by the identification of several active compounds. Two new cyathane diterpene glucosides were reported to have anti-inflammatory effects.[3] Saponins, found in the plant, are also known for their anti-inflammatory properties.[3] More specifically, the triterpenoid (B12794562) rotundic acid, isolated from the plant, demonstrated an inhibitory effect on the lipopolysaccharide (LPS)-induced translocation of NF-κB in Caco-2 cells, a key step in the inflammatory signaling cascade.[4]

Caption: LPS-induced NF-κB signaling pathway and inhibition by Rotundic Acid.

Experimental Protocols

Phytochemical Analysis

-

Qualitative Analysis: The fronds of O. japonicum were prepared in various solvents, including chloroform, ethyl acetate, methyl alcohol, and N-hexane. Standard phytochemical screening methods were used to detect the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins.[3]

-

Quantitative Analysis: Specific concentrations of phytochemicals such as phenols, flavonoids, and ascorbic acid were determined using established spectrophotometric and other analytical protocols.[3]

-

Compound Isolation: For the isolation of specific compounds, methods such as repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) were employed. Structural elucidation of the isolated compounds was performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Antibacterial Assay

-

Method: The antibacterial activity of different organic extracts was evaluated using the agar (B569324) well diffusion method.

-

Procedure: Bacterial strains were cultured on appropriate agar media. Wells were created in the agar, and a defined volume of the plant extract was added to each well. The plates were incubated, and the diameter of the inhibition zone around each well was measured in millimeters (mm) to determine the extent of antibacterial activity.[3]

Cytotoxicity Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of isolated compounds.[4]

-

Procedure: Human cancer cell lines (e.g., HeLa, BEL-7402) were cultured in 96-well plates. The cells were then treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the formazan solution, which is proportional to the number of viable cells, was measured using a microplate reader.

Anti-inflammatory Assay (NF-κB Translocation)

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) and RAW 264.7 (murine macrophage) cells were used.[4]

-

Procedure: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, specifically the activation and nuclear translocation of the transcription factor NF-κB. The effect of rotundic acid on this process was evaluated. This typically involves immunofluorescence staining for the p65 subunit of NF-κB and visualization using microscopy to determine its location (cytoplasmic vs. nuclear) in treated versus untreated cells.[4]

Caption: General workflow for phytochemical analysis and bioactivity screening.

Conclusion

The scientific literature robustly supports the ethnobotanical use of Onychium japonicum and highlights its potential as a source for novel therapeutic agents. The plant is rich in a variety of phytochemicals, including phenols, flavonoids, and terpenoids, which contribute to its significant antibacterial, cytotoxic, and anti-inflammatory properties. Compounds like onychin, rotundic acid, and various chalcone and diterpene derivatives have been identified as key bioactive principles. Further research, focusing on the isolation and detailed mechanistic studies of these active compounds, is warranted to fully elucidate their therapeutic potential and pave the way for their development into future pharmaceuticals.

References

Onitin 2'-O-glucoside: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid natural product isolated from the herbs of Onychium japonicum.[1][2][3][4] As a member of the diverse class of sesquiterpenoids, this compound holds potential for further investigation within the realms of phytochemistry and drug discovery. This technical guide provides a summary of the currently available physical and chemical properties of this compound. It is important to note that while basic physicochemical data are available from chemical suppliers and databases, detailed experimental studies on its biological activities and specific protocols for its isolation and characterization are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These data are primarily derived from computational predictions and information provided by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | [2] |

| Molecular Weight | 410.46 g/mol | [2] |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | ChemFaces |

| CAS Number | 76947-60-9 | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 137 Ų | PubChem |

| Natural Source | Herbs of Onychium japonicum | [1][2][3][4] |

Structural Information

The chemical structure of this compound consists of a sesquiterpenoid aglycone, onitin, linked to a glucose molecule via an O-glycosidic bond at the 2'-position.

Experimental Protocols

Caption: Hypothetical workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of pure this compound. However, phytochemical analyses of its source, Onychium japonicum, have revealed the presence of various bioactive compounds, including flavonoids, alkaloids, and terpenoids, which exhibit antibacterial properties. This suggests that this compound may contribute to the overall bioactivity of the plant extract.

Given that it is a glycoside of a sesquiterpenoid, it is plausible that this compound could exhibit biological activities commonly associated with this class of compounds, such as anti-inflammatory, cytotoxic, or antimicrobial effects. For instance, studies on other flavonoid and terpenoid glycosides have implicated their involvement in various signaling pathways. A potential, though currently hypothetical, pathway that could be investigated for this compound, based on the activities of similar compounds, is the Nrf2/HO-1 signaling pathway, which is crucial in the cellular response to oxidative stress.

Caption: Hypothetical Nrf2/HO-1 signaling pathway potentially modulated by this compound.

This compound is a sesquiterpenoid glycoside with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and detailed experimental protocols. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the need for further in-depth studies to unlock the full therapeutic potential of this natural compound. Future research should focus on the isolation of sufficient quantities of pure this compound to enable comprehensive biological screening and elucidation of its role in relevant signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. organic chemistry - Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange [chemistry.stackexchange.com]

Predicted In Vivo Metabolic Fate of Onitin 2'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo studies on the metabolic fate of Onitin 2'-O-glucoside are not available in the public domain. This technical guide, therefore, presents a predicted metabolic pathway and hypothetical experimental design based on the compound's chemical structure and established principles of xenobiotic biotransformation. The information herein is intended to serve as a foundational resource for future research in this area.

Introduction

This compound is a natural product whose pharmacological properties are of growing interest. Understanding its metabolic fate is crucial for evaluating its potential therapeutic efficacy, safety profile, and for guiding further drug development efforts. This document outlines the predicted metabolic pathway of this compound in vivo, proposes a robust experimental workflow for its investigation, and provides a framework for the presentation of potential quantitative data.

Predicted Metabolic Pathway

The metabolism of this compound is anticipated to proceed in two main phases, a common route for glycosylated xenobiotics.

Phase 0: Absorption Upon oral administration, this compound may be partially absorbed intact, or more likely, undergo initial hydrolysis in the gastrointestinal tract.

Phase I: Hydrolysis (Deglycosylation) The primary and most critical metabolic step for this compound is the cleavage of the O-glycosidic bond. This reaction will release the aglycone, Onitin, and a glucose molecule. This hydrolysis can be mediated by intestinal microflora β-glucosidases prior to absorption or by hepatic enzymes post-absorption. The aglycone, Onitin, is predicted to be more biologically active than its glycoside form.

Phase II: Conjugation of Onitin Following its formation, the Onitin aglycone, which possesses a phenolic hydroxyl group, is expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion. The primary predicted conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), a glucuronic acid moiety is attached to the hydroxyl group of Onitin.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), a sulfonate group is conjugated to the hydroxyl group.

It is also possible that the aglycone undergoes some Phase I oxidative metabolism (e.g., hydroxylation) catalyzed by Cytochrome P450 enzymes before or after conjugation, although specific sites of oxidation are difficult to predict without experimental data.

Metabolic Pathway Diagram

Caption: Predicted primary metabolic pathway of this compound.

Proposed Experimental Protocols

To elucidate the in vivo metabolic fate of this compound, a comprehensive study in a preclinical model, such as Sprague-Dawley rats, is recommended.

Animal Study Design

-

Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group), 8-10 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.

-

Compound Administration: A single dose of this compound (e.g., 50 mg/kg) is administered via oral gavage. A vehicle control group should also be included.

-

Sample Collection:

-

Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

-

-

Sample Processing and Storage: Plasma, urine, and homogenized fecal samples should be stored at -80°C until analysis.

Analytical Methodology

-

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile (B52724) or methanol.

-

Urine: Dilution with mobile phase.

-

Feces: Homogenization in a suitable solvent, followed by solid-phase extraction (SPE).

-

-

Metabolite Identification and Quantification:

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.

-

Metabolite Identification: Full scan and product ion scan modes will be used to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: A validated bioanalytical method using multiple reaction monitoring (MRM) mode will be developed for the quantification of this compound and its predicted metabolites in all biological matrices.

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for metabolic profiling.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed study could be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t½ (h) |

| This compound | 150 | 0.5 | 450 | 2.5 |

| Onitin (aglycone) | 800 | 2.0 | 4800 | 4.0 |

| Onitin-Glucuronide | 1200 | 4.0 | 9600 | 6.0 |

| Onitin-Sulfate | 300 | 4.0 | 2100 | 5.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t½: Half-life.

Table 2: Hypothetical Cumulative Excretion of this compound and its Metabolites in Urine and Feces (% of Administered Dose)

| Analyte | Urine (0-48h) | Feces (0-48h) | Total Recovery |

| This compound | <1% | 15% | ~15% |

| Onitin (aglycone) | ~2% | ~5% | ~7% |

| Onitin-Glucuronide | 45% | 10% | 55% |

| Onitin-Sulfate | 18% | <2% | ~20% |

| Total | ~66% | ~32% | ~98% |

Conclusion

The in vivo metabolic fate of this compound is predicted to involve initial hydrolysis to its aglycone, Onitin, followed by extensive Phase II conjugation (glucuronidation and sulfation) to facilitate excretion. The proposed experimental design provides a comprehensive framework for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. The resulting data will be instrumental in advancing the development of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Onitin 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside that has been isolated from the fern Onychium japonicum. Sesquiterpenoids and their glycosidic derivatives are a diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended to guide researchers in obtaining this compound for further study and development.

Data Presentation

As a comprehensive, step-by-step experimental protocol with quantitative data for the isolation of this compound is not available in the cited literature, a representative table outlining expected fractions and potential yields based on general phytochemical isolation procedures is provided below. Note: These values are illustrative and will vary depending on the extraction efficiency and the concentration of the target compound in the plant material.

| Purification Step | Fraction | Typical Yield (from 1 kg dried plant material) | Expected Purity of this compound | Analytical Method |

| Extraction | Crude Methanolic Extract | 50 - 100 g | Low | TLC, HPLC-UV |

| Solvent Partitioning | n-Butanol Fraction | 10 - 20 g | Low to Moderate | TLC, HPLC-UV |

| Column Chromatography (Silica Gel) | Fractions 5-8 (example) | 1 - 5 g | Moderate | TLC, HPLC-UV |

| Preparative HPLC (C18) | Peak corresponding to this compound | 10 - 50 mg | High (>95%) | HPLC-UV, LC-MS, NMR |

Experimental Protocols

The following protocols describe a general yet detailed approach to the isolation and purification of this compound from the dried aerial parts of Onychium japonicum.

Preparation of Plant Material

-

Collection and Identification: Collect the aerial parts of Onychium japonicum. Ensure proper botanical identification to avoid the collection of incorrect species.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the constituents.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Maceration:

-

Place 1 kg of the powdered plant material in a large glass container.

-

Add 5 L of methanol (B129727) (MeOH) to completely submerge the powder.

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth or a coarse filter paper.

-